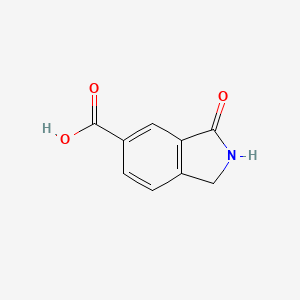

3-Oxoisoindoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAXCBJUBWJIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620743 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23386-41-6 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23386-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxoisoindoline-5-carboxylic acid from 4-Formylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 3-oxoisoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 4-formylphthalic acid. The core of this synthesis involves a one-pot reductive amination of the formyl group, utilizing the Leuckart reaction, followed by an in-situ intramolecular cyclization to form the desired lactam ring. This document provides a detailed, albeit theoretical, experimental protocol, a discussion of the underlying chemical principles, and expected analytical data for the characterization of the final product. The information is structured to be a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid bicyclic structure and the presence of a carboxylic acid handle for further derivatization make it an attractive scaffold for the development of novel therapeutics. The synthesis of this molecule from 4-formylphthalic acid presents an efficient route, leveraging the dual reactivity of the starting material. This guide details a proposed method based on established chemical transformations, specifically the Leuckart reaction for reductive amination and subsequent intramolecular amidation.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 4-formylphthalic acid is a one-pot reaction that proceeds in two key stages:

-

Reductive Amination (Leuckart Reaction): The aldehyde group of 4-formylphthalic acid reacts with an ammonia source, such as ammonium formate or formamide, to form an intermediate imine. This imine is then reduced in situ by formic acid (generated from the reagent) to yield 4-(aminomethyl)phthalic acid.[1][2]

-

Intramolecular Cyclization (Amidation): The newly formed amino group undergoes a spontaneous or heat-induced intramolecular nucleophilic attack on one of the adjacent carboxylic acid groups, leading to the formation of the stable five-membered lactam ring of the 3-oxoisoindoline system with the elimination of a water molecule.

The overall transformation is depicted in the following reaction scheme:

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol (Proposed)

This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound from 4-formylphthalic acid. This protocol is based on typical conditions for the Leuckart reaction and subsequent intramolecular amidation.[3][4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Formylphthalic acid | ≥98% | Commercially Available |

| Ammonium formate | ≥99% | Commercially Available |

| Formamide | ≥99.5% | Commercially Available |

| Hydrochloric acid (HCl) | 37% | Commercially Available |

| Deionized water | - | - |

| Ethanol | 95% | Commercially Available |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Reaction Procedure

Caption: A flowchart of the proposed experimental workflow.

-

Charging the Reactor: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphthalic acid (e.g., 10.0 g, 0.0515 mol) and ammonium formate (e.g., 20.0 g, 0.317 mol).

-

Reaction: Heat the mixture with stirring in a heating mantle to a temperature of 160-180 °C. The reaction mixture will become a melt. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The mixture will solidify.

-

Precipitation: To the solidified mass, slowly add 100 mL of deionized water and stir to break up the solid. Then, carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) to remove any remaining salts, followed by a wash with cold ethanol (20 mL) to aid in drying.

-

Drying: Dry the isolated solid in a vacuum oven at 60-80 °C to a constant weight to obtain this compound.

Expected Product Characterization

The synthesized this compound is expected to be a solid.[5] Its identity and purity can be confirmed by standard analytical techniques.

Physical Properties (Expected)

| Property | Expected Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (Decomposition may be observed) |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |

Spectroscopic Data (Expected)

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data for similar compounds.[6][7][8]

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, -COOH), δ ~8.5 (s, 1H, -NH), δ ~8.0-8.2 (m, 2H, Ar-H), δ ~7.8 (d, 1H, Ar-H), δ ~4.5 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O, lactam), δ ~167 (C=O, acid), δ ~145-120 (aromatic carbons), δ ~45 (-CH₂-) |

| IR (KBr) | ν ~3300-2500 cm⁻¹ (broad, O-H stretch), ~3200 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, acid), ~1680 cm⁻¹ (C=O stretch, lactam) |

| Mass Spec. (ESI-) | m/z 176.0 [M-H]⁻ |

Safety Considerations

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is conducted at high temperatures; use caution when handling the hot apparatus.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound from 4-formylphthalic acid. The described method, centered around the Leuckart reaction and subsequent intramolecular cyclization, offers a potentially efficient and straightforward approach to this valuable chemical intermediate. The detailed, albeit theoretical, experimental protocol and expected analytical data serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the practical application and further optimization of this synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | C9H7NO3 | CID 21955476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Oxoisoindoline-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxoisoindoline-5-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its acquisition.

Chemical Structure and Properties

-

IUPAC Name: 3-Oxo-2,3-dihydro-1H-isoindoline-5-carboxylic acid

-

Molecular Formula: C₉H₇NO₃

-

Molecular Weight: 177.16 g/mol

-

CAS Number: 1749-39-9

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~13.0 | br s | 1H | -COOH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. Expected to be a broad singlet. |

| ~8.8 | s | 1H | -NH | Amide proton. |

| ~8.2 | s | 1H | H-4 | Aromatic proton ortho to the carboxylic acid group. |

| ~8.0 | d | 1H | H-6 | Aromatic proton meta to the carboxylic acid group. |

| ~7.8 | d | 1H | H-7 | Aromatic proton para to the carboxylic acid group. |

| ~4.5 | s | 2H | -CH₂- | Methylene protons of the isoindolinone ring. |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~167.0 | -COOH | Carboxylic acid carbonyl carbon. |

| ~166.0 | C=O (amide) | Amide carbonyl carbon of the isoindolinone ring. |

| ~145.0 | C-7a | Aromatic quaternary carbon. |

| ~135.0 | C-5 | Aromatic quaternary carbon attached to the carboxylic acid. |

| ~133.0 | C-3a | Aromatic quaternary carbon. |

| ~125.0 | C-6 | Aromatic CH. |

| ~124.0 | C-4 | Aromatic CH. |

| ~123.0 | C-7 | Aromatic CH. |

| ~47.0 | -CH₂- | Methylene carbon of the isoindolinone ring. |

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid, hydrogen-bonded) |

| ~3200 | Medium | N-H stretch (amide) |

| ~1730 | Strong, Sharp | C=O stretch (carboxylic acid carbonyl) |

| ~1680 | Strong, Sharp | C=O stretch (amide carbonyl, lactam) |

| ~1610, ~1550 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~1200 | Medium | C-N stretch (amide) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragments

| m/z | Ion | Notes |

| 177 | [M]⁺ | Molecular ion peak. |

| 160 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 132 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 104 | [C₇H₄O]⁺ | Further fragmentation. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of aromatic carboxylic acids and isoindolinone derivatives[1].

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is vortexed to ensure complete dissolution and transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a Bruker AVANCE 400 MHz spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Processing: The spectra are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). Data is processed using standard NMR software with baseline correction and phasing.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The spectrum is recorded on a Shimadzu IRTracer-100 FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The spectrum is baseline corrected and reported in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through an LC system.

-

Instrumentation: An Agilent 6130B Single Quadrupole LC/MS system with an electrospray ionization (ESI) source is used.

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3000 V

-

Fragmentor Voltage: 70 V

-

Gas Temperature: 300 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: m/z 50 - 500

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Workflow Diagrams

Synthesis Workflow

The following diagram illustrates a typical synthetic route to this compound, starting from 2-methyl-5-nitrobenzoic acid.

References

The 3-Oxoisoindoline Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-oxoisoindoline, also known as isoindolin-1-one, represents a bicyclic heterocyclic system where a benzene ring is fused to a γ-lactam ring. This core structure is a prominent feature in a multitude of biologically active compounds, including approved drugs and clinical candidates. Its unique combination of rigidity, synthetic tractability, and diverse chemical reactivity makes it a privileged scaffold in modern drug discovery. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and biological significance of the 3-oxoisoindoline core, with a focus on its role in modulating key signaling pathways.

Chemical Properties

Table 1: Physicochemical Properties of 3-Oxoisoindoline and a Representative Derivative

| Property | Unsubstituted 3-Oxoisoindoline (Predicted/General) | 2-Phenyl-2,3-dihydro-1H-isoindol-1-one[1] |

| Molecular Formula | C₈H₇NO | C₁₄H₁₁NO |

| Molecular Weight | 133.15 g/mol | 209.24 g/mol |

| pKa (Predicted) | Not readily available | 0.38 ± 0.20[1] |

| Melting Point | Not readily available | 162.5 °C |

| Boiling Point | Not readily available | 348.61 °C (rough estimate) |

| Density | Not readily available | 1.0966 g/cm³ (rough estimate) |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols.[2] Low solubility in water is expected for the unsubstituted core, which can be modulated by substitution.[2] | Information not available |

Spectral Data

The spectroscopic signature of the 3-oxoisoindoline core is characterized by the presence of the lactam functionality and the aromatic ring.

Table 2: Key Spectroscopic Features of the 3-Oxoisoindoline Core

| Technique | Key Absorptions/Signals |

| FT-IR | Strong C=O stretching vibration of the lactam around 1680-1720 cm⁻¹. N-H stretching (for unsubstituted lactam) around 3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The methylene protons (CH₂) of the lactam ring appear as a singlet or a multiplet, depending on substitution, typically around 4.0-5.0 ppm. The N-H proton (for unsubstituted lactam) chemical shift is variable and depends on the solvent and concentration. |

| ¹³C NMR | The lactam carbonyl carbon (C=O) resonates at approximately 165-175 ppm. Aromatic carbons appear in the 120-150 ppm region. The methylene carbon (CH₂) is typically found around 45-55 ppm. |

Reactivity of the 3-Oxoisoindoline Core

The reactivity of the 3-oxoisoindoline core is dictated by the interplay between the aromatic ring and the lactam functionality.

Electrophilic Aromatic Substitution

The benzene ring of the 3-oxoisoindoline core can undergo electrophilic aromatic substitution reactions. The lactam group is a deactivating group and directs incoming electrophiles primarily to the meta position relative to the fusion with the lactam ring.

Reactions at the Lactam Moiety

The lactam functionality offers several sites for chemical modification:

-

N-Alkylation/Arylation: The nitrogen atom of the lactam can be readily alkylated or arylated under basic conditions. This is a common strategy for introducing diverse substituents and modulating the biological activity of 3-oxoisoindoline derivatives.

-

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (α-carbon) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C3 position.

-

Nucleophilic Acyl Substitution: The lactam carbonyl group can undergo nucleophilic attack, although it is less reactive than an acyclic amide. Strong nucleophiles or harsh reaction conditions can lead to ring-opening of the lactam.

Experimental Protocols

Detailed experimental protocols for the synthesis and modification of the 3-oxoisoindoline core are crucial for researchers.

Synthesis of Unsubstituted 3-Oxoisoindoline

A common method for the synthesis of the unsubstituted 3-oxoisoindoline core involves the reduction of phthalimide.

Protocol 1: Reduction of Phthalimide

Materials:

-

Phthalimide

-

Zinc dust

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

A mixture of phthalimide and zinc dust in glacial acetic acid is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford pure 3-oxoisoindoline.

N-Alkylation of 3-Oxoisoindoline

Protocol 2: N-Alkylation with an Alkyl Halide

Materials:

-

3-Oxoisoindoline

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-oxoisoindoline in anhydrous DMF at 0 °C under an inert atmosphere, sodium hydride is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

The alkyl halide is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Role in Signaling Pathways and Drug Development

The 3-oxoisoindoline scaffold is a key pharmacophore in several classes of drugs that modulate important signaling pathways.

Cereblon (CRBN) Modulation

Perhaps the most well-known role of the 3-oxoisoindoline core is in the class of immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[3][4] These drugs bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5][6] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] The degradation of these transcription factors is crucial for the anti-myeloma and immunomodulatory effects of these drugs.

Caption: Mechanism of Cereblon modulation by 3-oxoisoindoline drugs.

Kinase Inhibition

The 3-oxoisoindoline scaffold has been incorporated into numerous kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[7][8][9][10] These inhibitors often function by competing with ATP for binding to the kinase active site. The rigid structure of the 3-oxoisoindoline core can serve as an effective anchor to occupy the ATP-binding pocket, while substituents on the core can be modified to achieve potency and selectivity for specific kinases. Examples include inhibitors of phosphoinositide 3-kinases (PI3Ks), fibroblast growth factor receptors (FGFRs), and vascular endothelial growth factor receptors (VEGFRs).[7][11]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 3-oxoisoindoline-based inhibitors.

Phosphodiesterase (PDE) Inhibition

Derivatives of the 3-oxoisoindoline core have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12][13][14][15][16] By inhibiting PDE, these compounds can increase the levels of cAMP or cGMP, leading to various physiological effects, including anti-inflammatory responses and vasodilation. For example, apremilast, a phthalimide derivative, is a PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.

Caption: General workflow of phosphodiesterase inhibition by 3-oxoisoindoline derivatives.

Conclusion

The 3-oxoisoindoline core is a versatile and highly valuable scaffold in medicinal chemistry and drug development. Its favorable chemical properties and diverse reactivity allow for the synthesis of large and structurally diverse compound libraries. The proven success of 3-oxoisoindoline-containing drugs, particularly in the areas of cancer and inflammation, underscores the importance of this privileged structure. Continued exploration of the chemical space around this core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

- 1. 2,3-DIHYDRO-2-PHENYL-1H-ISOINDOL-1-OXO-ISOINDOLINE CAS#: 5388-42-1 [m.chemicalbook.com]

- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Development of novel cereblon modulators and their target molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitors of cyclic AMP phosphodiesterase. 3. Synthesis and biological evaluation of pyrido and imidazolyl analogues of 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 14. Inhibitors of phosphodiesterase isoforms III or IV suppress islet-cell nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Isoindolinone Core: A Journey from Notoriety to a Pillar of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of substituted isoindolinone compounds is a compelling narrative of chemical ingenuity, unforeseen tragedy, and remarkable scientific redemption. Initially relegated to infamy, the isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of a class of powerful therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies of substituted isoindolinones, with a focus on their therapeutic applications and the molecular mechanisms that underpin their diverse biological activities.

A Serendipitous Discovery and a Tragic Turn: The Thalidomide Saga

The history of substituted isoindolinones is inextricably linked with the development of thalidomide. First synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was initially developed as a sedative and antiemetic.[1] Marketed as a safe and effective treatment for morning sickness in pregnant women, it quickly became a widely used drug in the late 1950s and early 1960s.[1] However, this widespread use led to a devastating public health crisis. Thousands of children born to mothers who had taken thalidomide during pregnancy suffered from severe birth defects, most notably phocomelia, a condition characterized by malformed or absent limbs.[1] This tragedy led to a global re-evaluation of drug safety regulations and the implementation of more stringent testing protocols for new pharmaceutical compounds.

The Renaissance of a Scaffold: From Pariah to Paradigm

For decades, thalidomide remained a symbol of pharmaceutical disaster. However, in the 1990s, its potent anti-inflammatory and immunomodulatory properties were rediscovered, leading to its successful repurposing for the treatment of erythema nodosum leprosum, a painful complication of leprosy. This revival of interest spurred further investigation into the therapeutic potential of the isoindolinone core, ultimately leading to the development of a new generation of immunomodulatory drugs (IMiDs®) with improved efficacy and safety profiles.

The Dawn of Targeted Protein Degradation: Lenalidomide and Pomalidomide

The development of lenalidomide and pomalidomide, analogs of thalidomide, marked a significant turning point in the history of isoindolinone-based therapeutics. These second- and third-generation IMiDs® demonstrated superior potency in treating multiple myeloma and other hematological malignancies.[2] The elucidation of their mechanism of action revealed a novel pharmacological paradigm: targeted protein degradation.

It was discovered that thalidomide and its analogs exert their therapeutic effects by binding to the protein Cereblon (CRBN).[3][4] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3][4] The binding of an IMiD® to CRBN allosterically modifies the substrate-binding pocket of the E3 ligase, inducing the recruitment of "neosubstrates" – proteins that are not normally targeted by this ligase for degradation.[3][4] This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[4]

Cereblon-mediated protein degradation pathway induced by substituted isoindolinones (IMiDs®).

This groundbreaking discovery has not only explained the therapeutic efficacy of IMiDs® but has also opened up a new field of drug discovery focused on "molecular glues" and targeted protein degradation, offering the potential to target proteins previously considered "undruggable."

Evolving Synthetic Strategies for the Isoindolinone Core

The growing importance of the isoindolinone scaffold has driven the development of diverse and efficient synthetic methodologies.

Classical Synthetic Approaches

The initial synthesis of thalidomide involved the condensation of N-phthaloyl-L-glutamic acid with a dehydrating agent. While effective, this method often requires harsh conditions.

Modern Synthetic Methodologies

More recent synthetic strategies focus on efficiency, versatility, and the introduction of diverse substituents. These include:

-

Transition Metal-Catalyzed Reactions: Palladium- and rhodium-catalyzed reactions, such as C-H activation, cross-coupling, and carbonylation, have become powerful tools for the construction of the isoindolinone core.[5]

-

Multi-component Reactions: One-pot, multi-component reactions, like the Ugi reaction, offer a rapid and convergent approach to generating libraries of structurally diverse isoindolinones.[5]

-

"Green" Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic routes, utilizing safer solvents and reagents.

Diverse Biological Activities of Substituted Isoindolinones

Beyond their well-established immunomodulatory and anticancer effects, substituted isoindolinone derivatives have been shown to exhibit a wide range of other biological activities.

Anticancer Activity

The anticancer properties of isoindolinones extend beyond their effects on multiple myeloma. Numerous studies have demonstrated their cytotoxic activity against a variety of solid tumors.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | HepG2 (Liver) | 5.89 | [6][7] |

| VIb | HeLa (Cervical) | 10.64 | [8] |

| VIc | HeLa (Cervical) | 11.28 | [8] |

| VId | HeLa (Cervical) | 12.04 | [8] |

Carbonic Anhydrase Inhibition

Certain substituted isoindolinones have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.

| Compound ID | Enzyme | Ki (nM) | Reference |

| 2c | hCA I | 11.48 ± 4.18 | [5][9] |

| 2f | hCA I | 16.09 ± 4.14 | [5][9] |

| 2c | hCA II | 9.32 ± 2.35 | [5][9] |

| 2e | hCA II | 14.87 ± 3.25 | [5][9] |

Experimental Protocols

General Procedure for the Synthesis of Novel Isoindolinone Derivatives

A representative one-pot method for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid involves the use of chlorosulfonyl isocyanate and various alcohols.[5][9]

Materials:

-

2-Benzoylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Trifluoroacetic acid (catalytic amount)

-

Dichloromethane (DCM)

-

Corresponding alcohol (ROH)

Procedure:

-

To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane, add chlorosulfonyl isocyanate (1.1 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Add the corresponding alcohol (1 mL) and continue stirring at room temperature for 1 hour.

-

Remove the volatile components under reduced pressure to obtain the crude product.

-

Purify the product by appropriate methods (e.g., column chromatography) to yield the desired isoindolinone derivative.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][10]

General workflow of the MTT assay for determining the cytotoxicity of substituted isoindolinones.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted isoindolinone compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the isoindolinone compounds and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of isoindolinone derivatives against carbonic anhydrase isoforms can be determined using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.[5][9]

Materials:

-

Purified human carbonic anhydrase isoenzymes (hCA I, hCA II, etc.)

-

Substituted isoindolinone compounds

-

Phenol red (indicator)

-

HEPES buffer

-

Sodium sulfate

-

CO2 solutions of varying concentrations

-

Stopped-flow spectrophotometer

Procedure:

-

The assay measures the initial rates of the CA-catalyzed CO2 hydration reaction.

-

The reaction is monitored by observing the change in absorbance of a pH indicator (phenol red) at 557 nm.

-

The assay is performed in the presence and absence of various concentrations of the isoindolinone inhibitors.

-

The inhibition constants (Ki) are determined by fitting the data to the appropriate enzyme inhibition models.

Conclusion

The journey of substituted isoindolinone compounds from a notorious teratogen to a versatile and powerful class of therapeutic agents is a testament to the resilience and ingenuity of scientific research. The elucidation of their unique "molecular glue" mechanism of action has not only revolutionized our understanding of their therapeutic effects but has also paved the way for the development of novel strategies for targeted protein degradation. With ongoing research into new synthetic methodologies and the exploration of their diverse biological activities, the isoindolinone core is poised to remain a cornerstone of drug discovery for years to come, offering hope for the treatment of a wide range of diseases.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3-Oxoisoindoline-5-carboxylic acid (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Oxoisoindoline-5-carboxylic acid, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | - |

| Molecular Weight | 177.16 g/mol | - |

| CAS Number | 23386-41-6 | - |

| Appearance | Off-white solid | |

| Melting Point | 351.2-353.1 °C | |

| 330-333 °C | - |

Melting Point

The melting point of a substance is a critical physical property that provides insights into its purity. For this compound, a melting point of 351.2-353.1 °C has been reported in a peer-reviewed research article. Another source reports a slightly lower range of 330-333 °C. This discrepancy may be due to different experimental conditions or variations in the purity of the samples tested.

Experimental Protocol: Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal or other digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The temperature of the heating block is increased at a controlled rate (e.g., 10-20 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate determination).

-

Melting Range Determination: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility

The presence of a carboxylic acid group suggests that the molecule is polar and capable of hydrogen bonding. The isoindolinone core is a relatively large, somewhat non-polar structure. This combination suggests that the solubility will be highly dependent on the solvent's polarity.

-

Aqueous Solubility: Generally, carboxylic acids with a higher carbon-to-carboxyl group ratio have lower water solubility. Given the bicyclic aromatic system in this compound, it is expected to have low solubility in water . The synthesis of this compound involves washing with water, which supports the inference of its limited aqueous solubility.

-

Organic Solvent Solubility: The synthesis of this compound utilizes solvents such as dimethylformamide (DMF) and ethyl acetate (EtOAc) , indicating that it is soluble in these polar aprotic and moderately polar solvents. It is also likely to be soluble in other polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, which are commonly used for similar compounds.

Experimental Protocol: Qualitative Solubility Determination

A straightforward method to assess the solubility of a compound in various solvents is as follows.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, DMSO)

-

Test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Addition: Approximately 10 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the test solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

Conclusion

This technical guide has summarized the available data on the physical properties of this compound, focusing on its melting point and solubility. While a reliable melting point has been established, further experimental investigation is required to determine the quantitative solubility of this compound in a range of pharmaceutically and industrially relevant solvents. The provided experimental protocols offer standardized methods for obtaining these crucial physicochemical parameters.

An In-depth Technical Guide to the Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 3-oxoisoindoline-5-carboxamide, in particular, have garnered significant interest due to their potential as therapeutic agents, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of the synthetic routes to 3-oxoisoindoline-5-carboxamide derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Synthetic Pathways

The synthesis of 3-oxoisoindoline-5-carboxamide derivatives typically commences with the construction of the core 3-oxoisoindoline ring system, followed by the elaboration of the carboxamide functionality at the C-5 position. A common and effective strategy begins with 2-methylbenzoic acid and proceeds through a series of key transformations.

I. Synthesis of the Key Intermediate: this compound

The synthesis of the pivotal intermediate, this compound, is a multi-step process that begins with the bromination of 2-methylbenzoic acid.

Step 1: Bromination of 2-Methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid with bromine to introduce a bromine atom at the 5-position.

Step 2: Esterification and Benzylic Bromination

The resulting 5-bromo-2-methylbenzoic acid is then esterified, typically to the methyl ester, to protect the carboxylic acid. This is followed by a radical-initiated benzylic bromination using N-bromosuccinimide (NBS) to introduce a bromine atom on the methyl group.

Step 3: Cyclization to form 6-Bromoisoindolin-1-one

The methyl 5-bromo-2-(bromomethyl)benzoate intermediate undergoes cyclization in the presence of an ammonia source, such as ammonium hydroxide, to form the 3-oxoisoindoline ring, yielding 6-bromoisoindolin-1-one.

Step 4: Cyanation of 6-Bromoisoindolin-1-one

The bromo group at the 6-position is then converted to a nitrile group. This can be achieved through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

Step 5: Hydrolysis of 3-Oxoisoindoline-5-carbonitrile

The final step in the synthesis of the key intermediate is the hydrolysis of the nitrile group to a carboxylic acid. This is typically carried out under acidic conditions.

II. Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives

With the this compound in hand, the final step is the formation of the amide bond with a variety of primary or secondary amines.

Amide Coupling

Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (HOBt).

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzoic Acid

A round-bottomed flask is charged with bromine and iron filings and cooled to 0°C. 2-Methylbenzoic acid is then added, and the slurry is stirred at room temperature overnight. The reaction mixture is carefully triturated with water to yield a solid which is isolated by filtration. The product is a mixture of 5-bromo and 3-bromo isomers. The desired 5-bromo isomer can be purified by recrystallization from methanol/aqueous HCl.

Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate

5-Bromo-2-methylbenzoic acid is first converted to its methyl ester using thionyl chloride in methanol. The resulting methyl 5-bromo-2-methylbenzoate is then subjected to benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) in a suitable solvent like carbon tetrachloride, under reflux.

Synthesis of 6-Bromoisoindolin-1-one

Methyl 5-bromo-2-(bromomethyl)benzoate is cyclized by reacting it with ammonium hydroxide in a mixture of THF and methanol. The reaction typically proceeds at room temperature to yield 6-bromoisoindolin-1-one.

Synthesis of 3-Oxoisoindoline-5-carbonitrile

To a solution of 6-bromoisoindolin-1-one in DMF are added zinc cyanide, zinc dust, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). The mixture is heated, often under microwave irradiation, to effect the cyanation. The product is then isolated and purified by chromatography.

Synthesis of this compound

The hydrolysis of 3-oxoisoindoline-5-carbonitrile is achieved by heating with an acid, such as formic acid, in the presence of a catalyst like Raney nickel.

General Procedure for the Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives

To a cooled (0°C) and stirred solution of this compound, 1-hydroxybenzotriazole (HOBt), and triethylamine in dichloromethane (DCM), is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) followed by the desired substituted amine. The reaction mixture is stirred at room temperature until completion. The workup involves washing with aqueous citric acid, aqueous sodium bicarbonate, and brine, followed by drying and purification.

Quantitative Data

| Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| Bromination | 2-Methylbenzoic Acid | Br₂, Fe, room temperature | 5-Bromo-2-methylbenzoic Acid | ~60% | - | [1] |

| Esterification & Benzylic Bromination | 5-Bromo-2-methylbenzoic Acid | 1. SOCl₂/MeOH; 2. NBS, AIBN, CCl₄, reflux | Methyl 5-bromo-2-(bromomethyl)benzoate | - | - | [1] |

| Cyclization | Methyl 5-bromo-2-(bromomethyl)benzoate | NH₄OH, THF/MeOH, room temperature | 6-Bromoisoindolin-1-one | 94% | - | [1] |

| Cyanation | 6-Bromoisoindolin-1-one | Zn(CN)₂, Zn dust, Pd[P(C₆H₅)₃]₄, DMF, microwave, 145°C | 3-Oxoisoindoline-5-carbonitrile | 85% | - | [1] |

| Hydrolysis | 3-Oxoisoindoline-5-carbonitrile | Raney Nickel, Formic Acid, 65°C | This compound | - | - | [1] |

| Amide Coupling (Example with N-phenyl) | This compound | Aniline, EDC.HCl, HOBt, TEA, DCM, 0°C to room temperature | N-phenyl-3-oxoisoindoline-5-carboxamide | 29.3% | 95.77% | [2] |

| Amide Coupling (Example with N-benzyl) | This compound | Benzylamine, EDC.HCl, HOBt, TEA, DCM, 0°C to room temperature | N-benzyl-3-oxoisoindoline-5-carboxamide | 13.9% | 99.59% | [2] |

Biological Context: Signaling Pathways

3-Oxoisoindoline derivatives have shown promise as inhibitors of key enzymes involved in disease pathogenesis. Understanding the signaling pathways in which these enzymes operate is crucial for drug development.

PARP Inhibition Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the repair of single-strand breaks.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1]

MAO-B Inhibition Pathway

Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine.[3] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[3]

Conclusion

The synthesis of 3-oxoisoindoline-5-carboxamide derivatives is a well-established process that allows for the generation of a diverse library of compounds for biological evaluation. The synthetic route is robust, and the key intermediate, this compound, can be prepared in a multi-step sequence from readily available starting materials. The final amide coupling step is versatile, enabling the introduction of a wide range of substituents. The biological significance of this scaffold, particularly in the context of PARP and MAO-B inhibition, underscores its importance in modern drug discovery and development. This guide provides a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Oxoisoindoline-5-carboxylic Acid

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Oxoisoindoline-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a versatile building block in medicinal chemistry. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide details the most common and effective synthetic pathways, starting from commercially available materials.

Primary Synthetic Pathway: From 2-Methylbenzoic Acid

The most frequently cited synthetic route commences with 2-methylbenzoic acid and proceeds through a series of bromination, cyclization, cyanation, and oxidation steps.

Experimental Protocols and Data

The initial step involves the electrophilic bromination of 2-methylbenzoic acid. This reaction typically yields a mixture of 5-bromo and 3-bromo isomers, with the 5-bromo isomer being the desired product.

Protocol 1: Using Bromine and Sulfuric Acid

A solution of 2-methylbenzoic acid in concentrated sulfuric acid is treated with bromine. The reaction is stirred at room temperature for an extended period.[1] The product is then precipitated by pouring the reaction mixture into ice water.

Protocol 2: Using 1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH)

To a solution of 2-methylbenzoic acid in concentrated sulfuric acid, 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione is added, and the mixture is stirred at room temperature.[1] The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration.

| Starting Material | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylbenzoic Acid | Bromine | Conc. H₂SO₄ | 25 | 20 | 97 (crude mixture) | [1] |

| 2-Methylbenzoic Acid | DBDMH | Conc. H₂SO₄ | RT | 5 | 88 | [1] |

Note: The crude product from Protocol 1 is a mixture of 5-bromo and 3-bromo isomers (approx. 62:38 ratio).[1] Purification can be achieved by recrystallization from ethanol.

The carboxylic acid is converted to its methyl ester to protect the carboxyl group during the subsequent benzylic bromination.

Experimental Protocol:

5-Bromo-2-methylbenzoic acid is reacted with thionyl chloride in methanol to yield the corresponding methyl ester.

Quantitative data for this specific step is not detailed in the provided search results, but this is a standard esterification procedure.

The benzylic methyl group is brominated to introduce a reactive handle for the subsequent cyclization.

Experimental Protocol:

Methyl 5-bromo-2-methylbenzoate is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux.

Specific quantitative data for this reaction was not available in the search results.

The dibrominated intermediate undergoes cyclization in the presence of an ammonia source to form the isoindolinone ring.

Experimental Protocol:

A solution of methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of tetrahydrofuran (THF) and methanol is saturated with dry ammonia gas. The reaction mixture is heated in a sealed tube. After cooling, the solvent is concentrated, and the product is precipitated by the addition of water.

| Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl 5-bromo-2-(bromomethyl)benzoate | Ammonia | THF/Methanol (1:1) | 65 | 4 | 92 |

The bromo-substituted isoindolinone is converted to the corresponding nitrile, which is a precursor to the carboxylic acid.

Experimental Protocol:

A mixture of 6-bromoisoindolin-1-one, zinc cyanide (Zn(CN)₂), zinc dust, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) is heated under microwave irradiation.

| Starting Material | Cyanating Agent | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 6-Bromoisoindolin-1-one | Zn(CN)₂ | Pd[P(C₆H₅)₃]₄ | DMF | 145 | 20 | Not specified |

The nitrile is reduced to an aldehyde.

Experimental Protocol:

A solution of 3-oxoisoindoline-5-carbonitrile in formic acid is treated with Raney nickel and heated. After the reaction is complete, the mixture is diluted with water, and the catalyst is filtered off. The product is extracted with ethyl acetate.

| Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Oxoisoindoline-5-carbonitrile | Raney Nickel | Formic Acid | 65 | 2 | 78 | |

The final step is the oxidation of the aldehyde to the carboxylic acid.

Experimental Protocol:

The 3-oxoisoindoline-5-carbaldehyde is oxidized using Oxone in a mixture of dimethylformamide (DMF) and water.

| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |

| 3-Oxoisoindoline-5-carbaldehyde | Oxone | DMF/Water | Not specified |

Alternative Synthetic Considerations

An alternative conceptual approach would involve starting from a pre-functionalized benzene ring, such as a phthalic acid derivative. For instance, the synthesis could potentially begin with 4-methylphthalic anhydride. However, detailed experimental procedures for this specific route were not prominently available in the initial literature search.

Conclusion

The synthesis of this compound is a well-established, albeit multi-step, process. The most thoroughly documented route initiates with 2-methylbenzoic acid. Careful execution of each step, with particular attention to purification of intermediates, is crucial for obtaining the final product in high yield and purity. This guide provides the necessary procedural details and quantitative data to aid researchers in the successful synthesis of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 3-Oxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amide coupling of 3-Oxoisoindoline-5-carboxylic acid with various amines. The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity. The protocols outlined below utilize common coupling reagents and are adaptable for a range of amine substrates.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The coupling of a carboxylic acid with an amine to form an amide is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To facilitate this reaction, activating agents, commonly referred to as coupling reagents, are employed. This application note focuses on the amide coupling of this compound, a key intermediate in the synthesis of various biologically active molecules.

Several classes of coupling reagents are available, including carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[3][4] The choice of reagent often depends on the specific substrates, desired reaction time, and the need to minimize side reactions such as racemization.[1][4] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used in conjunction with coupling reagents to enhance reaction rates and suppress side reactions.[3][4][5]

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes common conditions for amide coupling reactions applicable to this compound. The yields and reaction times are indicative and may vary depending on the specific amine used.

| Coupling Reagent System | Base | Solvent | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |

| EDC/HOBt | Triethylamine (Et3N) or DIPEA | DCM or DMF | 2-12 hours | 60-95% | Water-soluble byproducts, readily available.[1] | Racemization (minimized by HOBt), formation of N-acylurea.[6] |

| HATU | DIPEA or Triethylamine (Et3N) | DMF or Acetonitrile | 1-4 hours | 70-98% | High coupling efficiency, fast reaction rates, low racemization.[4] | Can react with unprotected N-termini.[4] |

| SOCl₂ | Pyridine | DCM or THF | 1-6 hours | Good to excellent | In situ generation of acyl chloride, cost-effective.[3][7] | Formation of HCl byproduct, requires careful handling.[3] |

Experimental Protocols

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is adapted from a reported synthesis of 3-oxoisoindoline-5-carboxamides.

Materials:

-

This compound

-

Substituted amine (1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

Triethylamine (Et3N) (1.2 equivalents)

-

Dichloromethane (DCM)

-

10% aqueous citric acid

-

10% aqueous sodium bicarbonate (NaHCO₃)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a cooled (0°C) and stirred solution of this compound (1 equivalent), HOBt (1.1 equivalents), and triethylamine (1.2 equivalents) in DCM, add EDC.HCl (1.2 equivalents) and the substituted amine (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours or until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with 10% aqueous citric acid, followed by 10% aqueous NaHCO₃ and brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling using HATU

This protocol is a general procedure for HATU-mediated amide coupling.[8]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate or other suitable organic solvent

-

5% aqueous LiCl (if using DMF)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in DMF or acetonitrile.[1]

-

Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

-

Add the amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

If DMF was used as the solvent, wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. If acetonitrile was used, the LiCl wash can be omitted.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Caption: General workflow for the amide coupling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Amide Synthesis [fishersci.dk]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. growingscience.com [growingscience.com]

Application Notes and Protocols: 3-Oxoisoindoline-5-carboxylic Acid Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The 3-oxoisoindoline-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective therapeutic agents. Its rigid bicyclic system provides a well-defined orientation for substituent groups to interact with biological targets, while the carboxylic acid moiety offers a convenient handle for synthetic modification and can participate in key binding interactions. This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug design, with a focus on its application in the development of PARP inhibitors and antioxidants.

Application Notes

The 3-oxoisoindoline core is a key pharmacophore in a variety of biologically active molecules. Its derivatives have shown significant potential in several therapeutic areas:

-

Oncology: As a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, compounds incorporating the 3-oxoisoindoline moiety have demonstrated potent enzymatic and cellular activity.[1][2] PARP inhibitors are a crucial class of anticancer agents, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The 3-oxoisoindoline-4-carboxamide core, through conformational restriction, presents an ideal orientation for binding to the PARP active site.[1][2]

-

Antioxidant Activity: 3-Oxoisoindoline-5-carboxamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.[3] These compounds show promise in mitigating oxidative stress, which is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders.

-

Anti-inflammatory and Analgesic Effects: The related isoindoline-1,3-dione scaffold, a close structural analog, has been explored for the development of non-steroidal analgesics and anti-inflammatory agents.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives based on the 3-oxoisoindoline scaffold.

Table 1: PARP Inhibitory Activity of 3-Oxoisoindoline-4-carboxamide Derivatives

| Compound ID | Modification on Lactam Nitrogen | PARP-1 IC50 (nM) | Cellular PARP Activity IC50 (nM) | Reference |

| 1a | -H | 180 | >10000 | [1][2] |

| 1b | -CH3 | 120 | 2800 | [1][2] |

| 1c | -CH2CH2OH | 80 | 1100 | [1][2] |

| 1d | -CH2CH2N(CH3)2 | 30 | 85 | [1][2] |

| 1e | -Piperidin-4-yl | 5 | 15 | [1][2] |

Table 2: Antioxidant Activity of 3-Oxoisoindoline-5-carboxamide Derivatives

| Compound ID | Amide Substituent | DPPH Radical Scavenging IC50 (µM) | LDL Oxidation Inhibition IC50 (µM) | Reference |

| 8a | 4-Hydroxyphenyl | 28.5 | 15.2 | [3] |

| 8b | 4-Methoxyphenyl | 45.3 | 28.7 | [3] |

| 8c | 4-Chlorophenyl | 58.1 | 35.4 | [3] |

| 8d | Phenyl | 65.4 | 42.8 | [3] |

| 8e | Benzyl | 72.9 | 51.6 | [3] |

Experimental Protocols

Protocol 1: General Synthesis of 3-Oxoisoindoline-5-carboxamides

This protocol describes a general method for the synthesis of 3-oxoisoindoline-5-carboxamide derivatives from this compound.

Materials:

-

This compound

-

Substituted amine (1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Dichloromethane (DCM)

-

10% aqueous citric acid

-

10% aqueous sodium bicarbonate (NaHCO3)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a cooled (0°C) and stirred solution of this compound (1 equivalent), HOBt (1.1 equivalents), and triethylamine (1.2 equivalents) in DCM, add EDC.HCl (1.2 equivalents) and the desired substituted amine (1.2 equivalents).

-

Continue stirring the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine solution.

-

Dry the organic phase over anhydrous MgSO4 and remove the solvent under reduced pressure to afford the crude product.

-

Purify the product by a suitable method, such as column chromatography, if necessary.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines the procedure for evaluating the antioxidant activity of synthesized compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds (various concentrations in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds or standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration.

Signaling Pathways and Experimental Workflows

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon DNA damage, PARP1 binds to the SSB, leading to its activation and the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP traps the enzyme on the DNA, leading to the formation of double-strand breaks (DSBs) during DNA replication, which are lethal to cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., BRCA1/2 mutated).

Caption: PARP signaling in DNA repair and the effect of PARP inhibitors.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of 3-oxoisoindoline-5-carboxamide derivatives and their subsequent biological evaluation as antioxidants.

Caption: Workflow for synthesis and antioxidant evaluation.

ERK Signaling Pathway in Cancer

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Aberrant activation of the ERK pathway is a common feature in many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the sequential activation of RAS, RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes that promote cell growth and survival. Some isoindolin-1-one derivatives have been developed as ERK1/2 inhibitors.

Caption: The ERK signaling pathway and the point of intervention for ERK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] 3-Oxoisoindoline-5-carboxamides. Synthesis and their antioxidant activity studies. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Synthesis and Evaluation of 3-Oxoisoindoline-5-carboxylic Acid Derivatives as PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other target proteins.[2][3] This process recruits DNA repair machinery to the site of damage.[3][4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair.[4] Inhibition of PARP in such cells leads to the accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[2]

The 3-oxoisoindoline-5-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of potent PARP inhibitors. Derivatives based on this core structure are designed to bind effectively to the nicotinamide adenine dinucleotide (NAD+) binding pocket of the PARP catalytic domain, preventing the synthesis of PAR and disrupting the DNA repair process.[5] This document provides detailed protocols for the synthesis of these derivatives and their evaluation as PARP inhibitors.

PARP1 Signaling Pathway in DNA Repair

PARP1 acts as a primary sensor for DNA damage.[4] Upon binding to single-strand breaks, PARP1 undergoes a conformational change, activating its catalytic domain. Using NAD+ as a substrate, it synthesizes and attaches PAR chains to itself and histone proteins, creating a negatively charged scaffold that recruits other DNA repair factors like XRCC1, DNA ligase III, and DNA polymerase beta to the damage site to effect repair.[1][2]

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives

The following protocol describes a general method for the synthesis of 3-oxoisoindoline-5-carboxamide derivatives via amide coupling from the corresponding carboxylic acid.

Experimental Workflow: Amide Coupling

Caption: General workflow for the synthesis of 3-oxoisoindoline-5-carboxamides.

Protocol: General Procedure for Amide Synthesis